

# 3-Amino-5-methoxyphenol as a building block in organic synthesis

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## Compound of Interest

Compound Name: 3-Amino-5-methoxyphenol

Cat. No.: B2440535

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## Application Note

### 3-Amino-5-methoxyphenol: A Versatile Building Block for Advanced Organic Synthesis

#### Introduction: Unveiling a Privileged Scaffold

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount. **3-Amino-5-methoxyphenol** is a multifunctional aromatic compound that has emerged as a highly valuable and versatile building block. Its structure is characterized by a phenyl ring substituted with three key functional groups: an amine (-NH<sub>2</sub>), a hydroxyl (-OH), and a methoxy (-OCH<sub>3</sub>). This unique arrangement of electron-donating groups at the 1, 3, and 5 positions imparts a high degree of nucleophilicity to the aromatic ring and offers multiple reactive handles for sequential, regioselective transformations. This guide provides an in-depth exploration of the reactivity, applications, and detailed protocols for leveraging **3-Amino-5-methoxyphenol** in the synthesis of complex heterocyclic systems and other high-value molecules.

## Physicochemical Properties and Safety Data

Accurate characterization and safe handling are the foundation of successful synthesis. The key properties of **3-Amino-5-methoxyphenol** are summarized below.

Property	Value	Reference
CAS Number	162155-27-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	139.15 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	Solid	
IUPAC Name	3-amino-5-methoxyphenol	
Synonyms	3-Amino-5-hydroxyanisole, 3-Hydroxy-5-methoxyaniline	<a href="#">[4]</a>
Storage	Inert atmosphere, store in freezer, under -20°C	

#### Safety and Handling Precautions:

**3-Amino-5-methoxyphenol** is a chemical that requires careful handling in a laboratory setting. [\[5\]](#)

- Hazard Statements: Harmful if swallowed or inhaled. Toxic in contact with skin. Causes skin irritation and serious eye damage.[\[4\]](#)
- Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[\[5\]](#)[\[6\]](#) Work should be conducted in a well-ventilated area or a chemical fume hood.[\[6\]](#)
- Handling: Avoid breathing dust, vapor, or mist.[\[7\]](#) Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, move the person to fresh air.[\[7\]](#) If swallowed, call a poison center or doctor.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[\[5\]](#)

Always consult the full Safety Data Sheet (SDS) from your supplier before use.[\[5\]](#)[\[7\]](#)

## Reactivity Profile: A Trifecta of Functionality

The synthetic utility of **3-Amino-5-methoxyphenol** stems from the interplay of its three functional groups. The amino, hydroxyl, and methoxy groups are all strong activating, ortho-, para-directing groups. Their meta-relationship to each other creates a unique electronic environment.

- **Aromatic Nucleophilicity:** The synergistic electron-donating effect of these three groups makes the aromatic ring exceptionally electron-rich and highly susceptible to electrophilic aromatic substitution (EAS). The positions ortho to the amine and hydroxyl groups (C2, C4, C6) are significantly activated.
- **Amine Group Reactivity:** The primary amine is a potent nucleophile and a base. It readily participates in reactions such as acylation, alkylation, diazotization, and, critically, imine formation with aldehydes and ketones.
- **Hydroxyl Group Reactivity:** The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, a powerful nucleophile for O-alkylation (e.g., Williamson ether synthesis) and O-acylation. It also further activates the ring for EAS.

This combination of reactive sites allows for the molecule to be used as a linchpin in convergent syntheses or as a starting point for building molecular complexity through sequential, regioselective modifications.

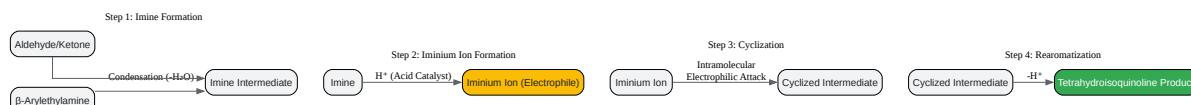
Caption: Key reactive sites of **3-Amino-5-methoxyphenol**.

## Application Spotlight: The Pictet-Spengler Reaction

A cornerstone application of molecules with a  $\beta$ -arylethylamine motif is the Pictet-Spengler reaction, a powerful method for synthesizing tetrahydroisoquinolines and their structural analogs, such as  $\beta$ -carbolines.[\[8\]](#)[\[9\]](#) While **3-Amino-5-methoxyphenol** is not a  $\beta$ -arylethylamine itself, its derivatives are excellent substrates for this transformation. The reaction involves the condensation of a  $\beta$ -arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[\[10\]](#)

### Mechanism Insight:

The driving force of the reaction is the formation of a highly electrophilic iminium ion intermediate under acidic conditions.<sup>[8][11]</sup> The electron-rich aromatic ring of the **3-amino-5-methoxyphenol** derivative then acts as the nucleophile, attacking the iminium ion to forge the new heterocyclic ring.<sup>[11]</sup> The high electron density of the phenol ring facilitates this cyclization under mild conditions, often leading to high yields.<sup>[8]</sup>



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Caption: General workflow of the Pictet-Spengler reaction.

## Protocol: Synthesis of a Dihydroxylated Tetrahydroisoquinoline Derivative

This protocol describes a representative synthesis of a tetrahydroisoquinoline scaffold, a core structure in many alkaloids and pharmacologically active compounds.<sup>[10]</sup> The procedure involves an initial N-alkylation of **3-amino-5-methoxyphenol** to form the requisite  $\beta$ -arylethylamine intermediate, followed by a classic Pictet-Spengler cyclization.

### Part A: Synthesis of the $\beta$ -Arylethylamine Precursor

This step is a representative N-alkylation to create the necessary precursor for the Pictet-Spengler reaction.

Reagent	MW ( g/mol )	Amount	Moles
3-Amino-5-methoxyphenol	139.15	1.39 g	10 mmol
2-Bromoacetaldehyde diethyl acetal	197.07	2.17 g	11 mmol
Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> )	138.21	2.76 g	20 mmol
Acetonitrile (MeCN)	-	50 mL	-

#### Procedure:

- To a 100 mL round-bottom flask, add **3-Amino-5-methoxyphenol**, potassium carbonate, and acetonitrile.
- Stir the suspension at room temperature for 15 minutes.
- Add 2-bromoacetaldehyde diethyl acetal dropwise to the mixture.
- Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours, monitoring by TLC.
- After cooling to room temperature, filter the solid K<sub>2</sub>CO<sub>3</sub> and wash with acetonitrile.
- Concentrate the filtrate under reduced pressure to yield the crude N-alkylated intermediate. This product is often used directly in the next step without further purification.

#### Part B: Pictet-Spengler Cyclization

Reagent	MW ( g/mol )	Amount	Moles
Crude Precursor from Part A	~255.32	~10 mmol	1.0 eq
Trifluoroacetic Acid (TFA)	114.02	10 mL	-
Dichloromethane (DCM)	-	40 mL	-

#### Procedure:

- Dissolve the crude intermediate from Part A in dichloromethane in a 100 mL round-bottom flask.
- Cool the solution to 0°C in an ice bath.
- Slowly add trifluoroacetic acid to the stirred solution. The TFA serves both as the solvent and the acid catalyst for deprotection of the acetal and subsequent cyclization.
- Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) at 0°C until gas evolution ceases.
- Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired tetrahydroisoquinoline derivative.

## Further Synthetic Applications

The utility of **3-Amino-5-methoxyphenol** extends beyond the Pictet-Spengler reaction. It is a valuable precursor for a range of other molecular classes.

- **Heterocycle Synthesis:** The vicinal amino and hydroxyl functionalities, after suitable modification, can be used to construct various fused heterocyclic systems like benzoxazoles or benzimidazoles. It has been identified as a useful starting material for preparing substituted isoxazoles.[\[12\]](#)
- **Pharmaceutical Intermediates:** The scaffold is present in molecules developed as inhibitors for enzymes like urokinase and as potential antiviral agents against the dengue virus.[\[2\]](#) Its structure allows for the introduction of diverse pharmacophores to modulate biological activity.
- **Functional Dyes and Materials:** The electron-rich nature of the ring makes it a candidate for incorporation into conjugated systems for applications in dyes and organic electronic materials.

## Conclusion

**3-Amino-5-methoxyphenol** is a powerful and cost-effective building block for organic synthesis. The strategic placement of its amino, hydroxyl, and methoxy groups provides a platform for constructing complex molecular architectures with a high degree of control. Its application in classic name reactions like the Pictet-Spengler cyclization, as well as its potential in the synthesis of diverse heterocyclic systems, underscores its importance for researchers in drug discovery, natural product synthesis, and materials science. The protocols and insights provided herein serve as a guide for unlocking the full synthetic potential of this versatile intermediate.

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